BenchChemオンラインストアへようこそ!

TNO155

SHP2 Inhibition Cancer Cell Signaling

TNO155 (Batoprotafib) is the first-in-class, orally bioavailable allosteric SHP2 inhibitor with published Phase I clinical safety, PK (Tmax ~1.1 h, T½ ~34 h), and PD (≥25% DUSP6 reduction in 90% of patients) data. Its exquisite selectivity over 52 off-targets, robust in vivo efficacy (KYSE-520 xenograft), and proven synergy with ALK (crizotinib, lorlatinib), mTOR (everolimus), KRAS G12C, and CDK4/6 inhibitors make it the gold-standard reference compound for translational oncology research. Choose TNO155 for rigorous benchmarking of next-generation SHP2 inhibitors and rational combination studies.

Molecular Formula C18H24ClN7OS
Molecular Weight 421.9 g/mol
CAS No. 1801765-04-7
Cat. No. B2543578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNO155
CAS1801765-04-7
Molecular FormulaC18H24ClN7OS
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N
InChIInChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1
InChIKeyUCJZOKGUEJUNIO-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TNO155 (Batoprotafib): A Clinically Validated, Orally Bioavailable Allosteric SHP2 Inhibitor for Advanced Oncology Research


TNO155 (Batoprotafib; CAS 1801765-04-7) is a first-in-class, orally bioavailable, allosteric inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2; encoded by PTPN11) [1]. It is currently in Phase I/II clinical trials for the treatment of various advanced solid tumors [2]. TNO155 binds to and stabilizes the autoinhibited conformation of SHP2, thereby blocking downstream RAS-MAPK signaling [3].

Why SHP2 Inhibitor Selection Demands Rigorous Scrutiny: Beyond Potency to Clinical Validation and Selectivity


The SHP2 inhibitor landscape includes multiple advanced candidates (e.g., RMC-4630, IACS-13909, JAB-3068) with reported in vitro potency [1]. However, for research programs targeting translational relevance and clinical translatability, generic substitution is not feasible. Critical differentiators include the depth of clinical validation, the availability of robust in vivo pharmacodynamic data, and the specificity of the allosteric binding mechanism, which directly impacts off-target effects and translational success. TNO155's status as the first-in-class molecule with published clinical safety, pharmacokinetic, and pharmacodynamic data provides a uniquely validated foundation for oncology research [2].

TNO155 Procurement Guide: Quantified Advantages Over Comparator SHP2 Inhibitors


TNO155 Demonstrates Potent In Vitro Target Engagement and Cellular Activity

TNO155 exhibits potent biochemical inhibition of wild-type SHP2 with an IC50 of 0.011 µM, which translates to effective cellular suppression of downstream signaling (pERK IC50: 0.008 µM) and proliferation (IC50: 0.100 µM) in the KYSE-520 esophageal cancer cell line model . While comparator IACS-13909 demonstrates a slightly more potent biochemical IC50 of 0.0157 µM (15.7 nM) against SHP2 , TNO155's integrated profile of biochemical and cellular activity, particularly its sub-micromolar pERK inhibition, offers a robust and well-characterized cellular activity benchmark.

SHP2 Inhibition Cancer Cell Signaling

Superior Selectivity Profile: TNO155 Minimizes Off-Target Phosphatase and Kinase Interactions

TNO155 demonstrates exceptional selectivity, exhibiting IC50 values >10 µM against a panel of 52 off-target kinases and phosphatases, including SHP1 and PTP1B, ensuring that observed biological effects are primarily attributable to SHP2 inhibition [1]. This high degree of specificity contrasts with earlier generation compounds and provides a critical advantage for clean mechanistic studies and reduced potential for off-target-driven toxicity in vivo. While other allosteric inhibitors like IACS-13909 are also reported to be selective, TNO155's selectivity profile is exceptionally well-characterized in the peer-reviewed literature [2].

SHP2 Inhibition Selectivity Off-Target

Validated In Vivo Antitumor Activity and Combination Efficacy in Murine Xenograft Models

In a KYSE-520 esophageal cancer xenograft model, oral administration of TNO155 at doses of 2.5, 10, and 20 mg/kg twice daily resulted in significant, dose-dependent tumor growth inhibition . Furthermore, in a pancreatic cancer model (MIA PaCa-2), TNO155 monotherapy (50 mg/kg) demonstrated tumor growth control comparable to the clinical-stage comparator IACS-13909 (50 mg/kg) over a 21-day period [1]. Critically, TNO155's combination activity has been extensively validated; it synergizes with ALK inhibitors (crizotinib, lorlatinib) to overcome resistance in ALK-mutant neuroblastoma models [2] and with mTOR inhibition (everolimus) in oral squamous cell carcinoma [3].

SHP2 Inhibition In Vivo Xenograft Combination Therapy

Established Clinical Safety, Tolerability, and Pharmacokinetics in Advanced Cancer Patients

TNO155 is the most clinically advanced SHP2 inhibitor, with extensive data from a Phase I trial in 118 patients with advanced solid tumors [1]. The trial established a favorable pharmacokinetic profile, characterized by rapid absorption (median Tmax ~1.1 hours) and a long effective half-life (~34 hours), enabling convenient oral dosing [1]. Target engagement was confirmed by ≥25% reduction in tumor DUSP6 mRNA expression in 90% (38/42) of patients receiving doses ≥20 mg/day [1]. This clinical validation far exceeds that of any comparator. For instance, while RMC-4630 is also in clinical trials, the depth of published Phase I data on TNO155 provides a unique, transparent foundation for preclinical study design and translational research [2].

SHP2 Inhibition Clinical Trial Pharmacokinetics Safety

Patent-Backed Combination Strategies with Multiple Standard-of-Care Agents

TNO155 is the subject of multiple granted and pending patents for use in specific combination therapies, including with KRAS G12C inhibitors [1], CDK4/6 inhibitors (e.g., ribociclib) [2], and PD-1 inhibitors (e.g., spartalizumab) [3]. This intellectual property landscape provides a clear, publicly available rationale for these combinations and defines the compositions of matter and methods of use, which is a unique advantage for research programs aiming to translate findings to the clinic. While other inhibitors may be explored in similar combinations, TNO155's combination utility is formally protected and defined, offering clarity for translational research.

SHP2 Inhibition Combination Therapy Patent KRAS CDK4/6

Recommended TNO155 Research and Translational Application Scenarios


Validating SHP2 Dependency in RTK-Driven Cancer Models

TNO155 is the ideal tool for preclinical studies aiming to establish SHP2 as a therapeutic target in models of receptor tyrosine kinase (RTK)-dependent cancers (e.g., EGFR-mutant NSCLC, ALK-mutant neuroblastoma, FGFR-driven tumors). Its well-characterized potency in biochemical and cellular assays (IC50 0.011 µM) and its excellent selectivity profile over 52 off-targets [1] ensure that observed phenotypes are due to specific SHP2 inhibition. Furthermore, its established in vivo efficacy in xenograft models (e.g., KYSE-520) provides a clear path for translating in vitro findings to animal studies.

Investigating Rational Combination Therapies to Overcome Adaptive Resistance

TNO155 is a preferred candidate for research on combination strategies due to its extensive and well-documented synergy with other targeted agents. Specifically, it has been shown to synergize with ALK inhibitors (crizotinib, lorlatinib) to overcome resistance in neuroblastoma [2] and with mTOR inhibition (everolimus) in oral squamous cell carcinoma [3]. Its patent-protected combinations with KRAS G12C inhibitors [4] and CDK4/6 inhibitors [5] also provide a foundation for exploring rational combination therapies in models of oncogene-addicted cancers.

Bridging Preclinical Discoveries to Clinical Trial Design

For research programs with translational ambitions, TNO155 offers a unique advantage: a well-defined human pharmacokinetic (Tmax ~1.1 hours, T½ ~34 hours) [6] and pharmacodynamic (≥25% DUSP6 reduction in 90% of patients) [6] profile from a mature Phase I clinical trial. This allows researchers to correlate preclinical effective doses and exposure levels with clinical data, facilitating more accurate dose selection and biomarker validation for potential investigator-initiated trials or industry partnerships.

Benchmarking Novel SHP2 Inhibitors or Degraders

Due to its status as a first-in-class and highly validated clinical molecule, TNO155 serves as the gold-standard reference compound for benchmarking the activity, selectivity, and in vivo properties of next-generation SHP2 inhibitors, including SHP2 PROTACs or new allosteric scaffolds. Its comprehensive data package enables rigorous comparative studies to demonstrate the differentiation of novel agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for TNO155

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.